1-Hydroxyindole

概要

説明

1-Hydroxyindole is a significant heterocyclic system found in natural products and drugs . It plays a crucial role in cell biology . The application of indole derivatives, including this compound, as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

A simple and general synthetic method for 1-hydroxy- and methoxyindole has been reported . Its application to the synthesis of various types of hydroxy- and 1-methoxyindole derivatives is successful, especially for the synthesis of 1-hydroxytryptophan derivatives . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .

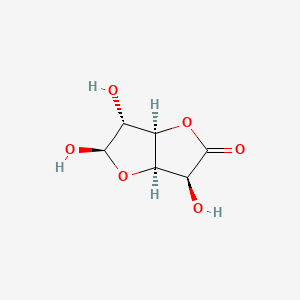

Molecular Structure Analysis

The molecular structure of 4-hydroxyindole contributes to its unique chemical behavior and reactivity. Studies on its electronic structure, particularly in the gas phase and under solvation, have been conducted to understand its absorption and emission spectra, revealing insights into its photophysical properties.

Chemical Reactions Analysis

The reaction of 435 in the presence of SnCl 2 and NaOAc in THF provided methyl this compound-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin ( 437 ) in a high yield (97%) .

科学的研究の応用

Electronic Structure and Solvation Studies

1-Hydroxyindole has been studied for its electronic structure and interaction with solvents. Robinson et al. (2009) explored the absorption and emission spectrum of 5-hydroxyindole, highlighting its role as a fluorophore in non-natural amino acids like 5-hydroxytryptophan. Their research emphasizes the significance of hydrogen bonding and its effects on indole systems, particularly in different solvents, using advanced computational techniques (Robinson et al., 2009).

Synthetic Methods and Applications

Kawasaki et al. (1991) developed an easy handling method for this compound and investigated its derivatives. This research contributed to the synthetic methods of this compound, paving the way for the synthesis of 2-substituted indoles (Kawasaki et al., 1991). Somei (2008) further explored the chemistry of 1-hydroxytryptophans, providing insights into efficient synthesis methods and the applications of this compound in various fields, including pharmaceuticals and environmental sustainability (Somei, 2008).

Chemical Stability and Reactivity

Acheson (1990) focused on the chemical properties of 1-hydroxyindoles, including their stability and reactivity. This work provides a comprehensive understanding of the behavior of this compound under different conditions, which is crucial for its application in various chemical syntheses (Acheson, 1990).

Biochemical Applications

The biochemical applications of this compound have also been explored. For instance, Laverty and Taylor (1968) developed a fluorometric hydroxyindole assay method for catecholamines and related compounds, highlighting the versatility of this compound in biochemical analysis (Laverty & Taylor, 1968).

Novel Synthesis Techniques

Research by Wong et al. (2003) demonstrated a general method for the formation of N-hydroxyindoles, showcasing the potential of this compound in novel synthetic techniques for important biological compounds (Wong et al., 2003).

作用機序

A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . When administered orally in rats, 5-HI significantly accelerates the total gut transit time (TGTT). Deciphering the underlying mechanisms of action reveals that 5-HI accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .

Safety and Hazards

1-Hydroxyindole may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid prolonged or repeated exposure, and keep away from sources of ignition . If it comes in contact with skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep for breathing .

将来の方向性

Indoles, including 1-Hydroxyindole, are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

特性

IUPAC Name |

1-hydroxyindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXVSDKCUJCCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447106 | |

| Record name | 1-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3289-82-5 | |

| Record name | 1-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-hydroxyindole?

A1: The molecular formula of this compound is C8H7NO, and its molecular weight is 133.15 g/mol.

Q2: Are there any notable spectroscopic features of 1-hydroxyindoles?

A2: Yes, this compound derivatives exhibit distinct spectroscopic characteristics. For instance, their UV spectra typically show a broad peak around 292-294 nm and a shoulder peak around 275 nm in methanol. [] Additionally, they often display dual fluorescence excitation and emission spectra. [] NMR studies, particularly on brominated derivatives, suggest that while methyl this compound-2-carboxylate exists predominantly in its hydroxy form, 5-bromo-1-hydroxyindole-2-carboxylic acid favors the 3H-indole 1-oxide tautomer in deuteriochloroform. []

Q3: What are some key synthetic approaches to access 1-hydroxyindoles?

A3: Several methods have been developed for the synthesis of 1-hydroxyindoles:

- Cyclizing reduction: α-(2',4'-dinitrophenyl) β-dicarbonyl compounds can undergo cyclizing reduction using tin(II) chloride dihydrate or catalytic hydrogenation with palladium on activated carbon to yield 1-hydroxyindoles. []

- Trapping unstable intermediates: Reduction of 2-nitrophenylacetaldehyde generates the unstable this compound, which can be trapped as 1-acetoxyindole. Subsequent alkaline hydrolysis in the presence of methyl iodide yields 1-methoxyindole. []

- One-pot reactions: Multisubstituted 1-hydroxyindoles can be prepared through one-pot reactions involving nitro reduction, intramolecular condensation, and nucleophilic 1,5-addition, starting from appropriate nitro ketoester substrates. [, , ]

Q4: Can you provide an example of a total synthesis leveraging this compound chemistry?

A4: Yes, the enantiospecific total syntheses of stephacidin A and cortistatin alkaloids were achieved by utilizing this compound chemistry, specifically employing Somei's method for their generation. []

Q5: What is unique about the reactivity of 1-hydroxyindoles?

A5: 1-Hydroxyindoles exhibit intriguing reactivity patterns, including:

- Nucleophilic Substitution: These compounds readily undergo regioselective nucleophilic substitution reactions at the 5-position, facilitating the synthesis of diversely substituted indoles. [, ]

- Rearrangement Reactions: X-ray analyses of 1-hydroxyyohimbine derivatives revealed a deviation of the N(1)—O bond from the indole plane, supporting the "bishomoallylic conjugation" hypothesis. This deviation drives rearrangement reactions, enabling the synthesis of unique 7-substituted yohimbine and 4a-substituted 1,2,3,4-tetrahydro-β-carboline derivatives. [, ]

- Formation of Diverse Heterocycles: Reactions of 1-hydroxyindoles can lead to a variety of heterocyclic systems, including pyrrolo[2,3-b]indoles, 8,17-disubstituted 1,10-diaza-9,20-dioxakabutanes, and 3a,3a′-bispyrrolo[2,3-b]indoles. []

Q6: How does the presence of a hydroxy group on the indole nitrogen influence its chemical behavior?

A6: The introduction of a hydroxy group on the indole nitrogen significantly alters its electronic properties and reactivity. This modification enables unique transformations not observed in typical indoles, such as the regioselective nucleophilic substitutions and rearrangements mentioned previously. [, ]

Q7: What is the biological significance of 1-hydroxyindoles?

A7: While research on the biological roles of 1-hydroxyindoles is ongoing, some studies suggest their potential involvement in metabolic pathways and as intermediates in the synthesis of bioactive compounds. For example, research indicates that this compound derivatives, particularly 1-hydroxytryptophans, might play a role in tryptophan metabolism. [, ]

Q8: Can you elaborate on the applications of this compound chemistry in drug discovery?

A8: this compound chemistry has shown promise in developing various pharmaceutical leads:

- Alpha(2)-blockers: Research suggests that certain this compound derivatives exhibit alpha(2)-blocking activity, highlighting their potential in treating hypertension and other cardiovascular diseases. []

- Inhibitors of platelet aggregation: Some this compound compounds have demonstrated inhibitory effects on platelet aggregation, indicating their potential as antithrombotic agents. []

- Anti-osteoporosis agents: Studies have identified this compound derivatives with potential anti-osteoporotic properties, suggesting their possible use in treating bone diseases. []

Q9: Are there any environmental applications of this compound chemistry?

A9: Research suggests that certain this compound derivatives possess potent plant root growth-promoting activity, highlighting their potential in combating desertification and promoting plant growth in arid environments. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

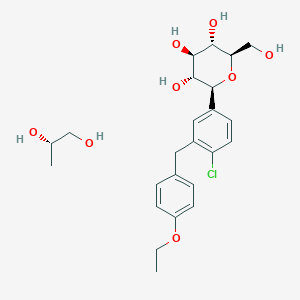

![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid](/img/structure/B3060958.png)

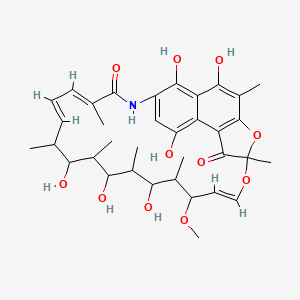

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine](/img/structure/B3060977.png)